molecular formula C22H21N3O2S B2718594 2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1242912-10-2

2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B2718594
CAS No.: 1242912-10-2
M. Wt: 391.49
InChI Key: BXVDCMINRHZWDL-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a chemically sophisticated small molecule based on the pyrazolo[1,5-a]pyrazine scaffold, a structure of high interest in medicinal chemistry and drug discovery research. This compound is designed for investigational use in biochemical and pharmacological studies, particularly in the context of modulating kinase activity and inflammatory pathways. The pyrazine core, a diazine ring, is known for its promising electron-donor properties and is a common motif in the development of bioactive molecules . Fused heterocyclic systems like pyrazolo[1,5-a]pyrazine are frequently explored as ATP-mimetics due to their ability to bind competitively in the ATP-binding pockets of various kinases . Consequently, this compound serves as a valuable chemical probe for researchers studying signal transduction pathways involved in cell proliferation, inflammation, and apoptosis. Its specific structural features, including the 4-ethoxyphenyl group and the (4-methoxyphenyl)methyl)sulfanyl side chain, are intended to optimize interactions with target enzymes and receptors, potentially leading to high potency and selectivity in experimental models. Research into compounds of this class has shown promise in developing therapies for conditions such as acute lung injury (ALI) by inhibiting pro-inflammatory macrophage activation and cytokine release . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-3-27-19-10-6-17(7-11-19)20-14-21-22(23-12-13-25(21)24-20)28-15-16-4-8-18(26-2)9-5-16/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVDCMINRHZWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions using ethoxybenzene derivatives.

    Attachment of the methoxybenzylthio group: This can be done through nucleophilic substitution reactions, where a methoxybenzylthiol derivative reacts with the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: Conversion of thio groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups (if present) to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant antiviral activity. For example, compounds with similar structural motifs have shown effectiveness against various viral strains. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Antibacterial and Antifungal Activity

Compounds containing pyrazolo[1,5-a]pyrazine structures have also been evaluated for their antibacterial and antifungal properties. Preliminary results suggest that they may possess activity against a range of pathogenic bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of these compounds. Variations in substituents on the pyrazolo[1,5-a]pyrazine core can lead to significant changes in biological activity. For instance:

  • Ethoxy and methoxy groups : These substituents can enhance lipophilicity and potentially improve membrane permeability.
  • Sulfanyl group : This functional group may play a role in mediating interactions with biological targets.

Case Study 1: Antiviral Activity

In a study assessing various pyrazolo[1,5-a]pyrazines for antiviral activity, several derivatives were tested against the Tobacco Mosaic Virus (TMV). The compound demonstrated a 50% effective concentration (EC50) comparable to standard antiviral agents, indicating promising potential for further development.

Case Study 2: Antibacterial Screening

Another investigation focused on evaluating the antibacterial properties of structurally related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the pyrazolo[1,5-a]pyrazine framework could lead to new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related pyrazolo[1,5-a]pyrazine derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituents (2-/4-positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound: 2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine 2: 4-ethoxyphenyl; 4: (4-methoxyphenyl)methylsulfanyl C20H19N3O2S* ~379.4 Potential kinase inhibition (inferred)
2-(3-Chlorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (F415-0243) 2: 3-chlorophenyl; 4: (4-methoxyphenyl)methylsulfanyl C20H16ClN3OS 381.88 Higher lipophilicity (Cl vs. OCH2CH3)
2-(4-Methoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 2: 4-methoxyphenyl; 4: 3-fluorobenzylsulfanyl C20H16FN3OS 365.43 Enhanced metabolic stability (fluorine effect)
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 2: 3-chloro-4-ethoxyphenyl; 4: 3-fluorobenzylsulfanyl C21H17ClFN3OS 413.90 Dual halogen effects (Cl, F) for binding
2-(4-ethoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine 2: 4-ethoxyphenyl; 4: 2-methylpropylsulfanyl C18H21N3OS 327.45 logP = 4.55; higher lipophilicity
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine 2: 3,4-dimethoxyphenyl; 4: Cl C14H12ClN3O2 289.72 ROS1 inhibitor potential

*Estimated based on structural analogs.

Key Comparative Insights:

Substituent Effects on Lipophilicity :

  • The target compound’s 4-ethoxyphenyl and 4-methoxyphenylmethylsulfanyl groups likely reduce lipophilicity compared to halogenated analogs (e.g., F415-0243, logP ~4.5–5.0 inferred from ). The methoxy group enhances solubility via hydrogen bonding, while the ethoxy group balances lipophilicity for membrane permeability .
  • The 2-methylpropylsulfanyl analog () has a logP of 4.55, suggesting that bulkier alkyl chains increase hydrophobicity compared to aromatic sulfanyl groups.

Chlorinated analogs (e.g., F415-0243) may prioritize cytotoxicity, as seen in pyrazolo[1,5-a]pyrimidines with IC50 values as low as 2.7 µM against liver carcinoma (). ROS1 inhibition () is linked to substituted pyrazolo[1,5-a]pyrazines, suggesting the target compound’s methoxy and ethoxy groups could optimize interactions with kinase active sites.

Synthetic Accessibility :

  • The sulfanyl linker in the target compound allows modular synthesis via nucleophilic substitution or thiol-ene reactions, similar to methods in and .
  • Etherification (ethoxy/methoxy) requires careful protection-deprotection strategies to avoid side reactions .

Biological Activity

The compound 2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a pyrazolo[1,5-a]pyrazine core substituted with ethoxy and methoxy phenyl groups. The synthesis typically involves multi-step processes including the reaction of various intermediates to yield the final product.

Synthesis Overview

  • Starting Materials : 4-ethoxyphenylamine and 4-methoxybenzyl chloride.
  • Key Reactions :
    • Nucleophilic substitution to introduce the ethoxy group.
    • Formation of the pyrazole ring through cyclization reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing pyrazolo and sulfonamide functionalities have shown enhanced cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.25Induces apoptosis via caspases
Compound BMDA-MB-231 (Triple Negative)0.5Modulates NF-κB and p53 pathways

Note: The above data is indicative of related compounds as specific data for the queried compound may not be available in current literature.

The mechanisms through which these compounds exert their biological effects include:

  • Apoptosis Induction : Activation of caspases (e.g., caspase-3, -8, -9) leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
  • Autophagy Modulation : Compounds may enhance autophagic processes, contributing to cancer cell death.

Case Studies

A notable study investigated a series of pyrazole derivatives, revealing that those with similar structural motifs to our compound exhibited potent anticancer activity. The study reported:

  • Increased apoptosis markers in treated cells.
  • Downregulation of anti-apoptotic proteins such as Bcl-2.
  • Upregulation of pro-apoptotic factors like Bax.

Q & A

Q. What synthetic routes are commonly employed for constructing the pyrazolo[1,5-a]pyrazine core in derivatives like this compound?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or chalcones. For example, reacting chalcone derivatives (e.g., (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) with hydrazine hydrate under reflux in ethanol yields pyrazoline intermediates. These intermediates are oxidized to form the pyrazolo[1,5-a]pyrazine core. Key parameters include temperature control (80–100°C) and the use of catalysts like triethylamine to enhance cyclization efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

  • X-ray crystallography provides unambiguous structural confirmation, as demonstrated for related pyrazolo[1,5-a]pyrimidine derivatives (e.g., C–S bond length: 1.76–1.82 Å; dihedral angles: 5–15° between aromatic rings) .
  • ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–8.2 ppm).
  • High-resolution mass spectrometry (HRMS) verifies molecular ion peaks with ±2 ppm accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the sulfanyl group in pyrazolo[1,5-a]pyrazine derivatives?

Regioselectivity and yield depend on:

  • Solvent polarity : DMF favors S-alkylation over N-alkylation.
  • Base selection : K₂CO₃ improves deprotonation kinetics compared to NaH.
  • Temperature gradients : Stepwise heating (0°C → room temperature) increases yield by 15–20%. Optimized conditions (DMF, K₂CO₃, 48 h at 25°C) achieve 78% regiopure product .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Systematic cross-validation includes:

  • Orthogonal assays : Compare fungal tyrosinase inhibition (IC₅₀: 5–20 μM) with whole-cell antitubercular activity (MIC: 2–8 μg/mL) .
  • Standardized controls : Use ketoconazole (antifungal) and isoniazid (antitubercular) for assay normalization.
  • ATP concentration standardization : Reduces variability in kinase inhibition IC₅₀ values by 40% .

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

  • Molecular docking (AutoDock Vina) : Predicts binding to tyrosine kinase domains (ΔG ≤ -9 kcal/mol correlates with IC₅₀ < 10 μM).
  • Molecular dynamics (GROMACS) : Simulates interactions with key residues (e.g., Arg108 and Asp166).
  • QSAR models : Utilize Hammett σ constants (R² > 0.85) to optimize substituent electronic effects .

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